molecular formula C17H20N4O3 B7450730 N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No. B7450730
M. Wt: 328.4 g/mol
InChI Key: FMSWFBGCEPPEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound is commonly known as ABP688 and belongs to the class of piperidine carboxamides.

Mechanism of Action

ABP688 binds to the allosteric site of mGluR5, leading to the inhibition of receptor signaling. This mechanism of action has been confirmed by X-ray crystallography and mutagenesis studies. The inhibition of mGluR5 by ABP688 has been shown to reduce the release of dopamine in the striatum, which is a key mechanism underlying the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
ABP688 has been shown to have a range of biochemical and physiological effects in animal models. It has been reported to reduce locomotor activity and induce sedation in mice. In addition, ABP688 has been shown to have anxiolytic and antidepressant-like effects in rats. These effects are thought to be mediated by the inhibition of mGluR5 signaling in the brain.

Advantages and Limitations for Lab Experiments

ABP688 has several advantages for use in laboratory experiments. It is a highly selective antagonist of mGluR5, which allows for the specific inhibition of this receptor subtype without affecting other receptors. In addition, ABP688 has good pharmacokinetic properties, including high brain penetration and a long half-life. However, there are also limitations to the use of ABP688 in laboratory experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, the effects of ABP688 on mGluR5 signaling may be influenced by other factors, such as the presence of other neurotransmitters.

Future Directions

There are several potential future directions for research on ABP688. One area of interest is the development of more potent and selective mGluR5 antagonists based on the chemical structure of ABP688. Another direction is the investigation of the effects of ABP688 on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Finally, the therapeutic potential of ABP688 for the treatment of neurological and psychiatric disorders warrants further investigation.

Synthesis Methods

The synthesis of ABP688 involves the reaction of 3-amino-6-bromo-1,2-benzoxazole with 1-(prop-2-enoyl)piperidine-4-carboxylic acid followed by the reduction of the resulting intermediate. This method is a multistep process that requires careful handling of reagents and optimization of reaction conditions.

Scientific Research Applications

ABP688 has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the modulation of synaptic plasticity and neurotransmitter release. ABP688 has been used to investigate the role of mGluR5 in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-15(22)21-7-5-12(6-8-21)17(23)19-10-11-3-4-13-14(9-11)24-20-16(13)18/h2-4,9,12H,1,5-8,10H2,(H2,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSWFBGCEPPEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)C(=NO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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